molecular formula C18H26ClN3O2 B5414217 N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5414217
M. Wt: 351.9 g/mol
InChI Key: HJUPOKDMXVKRCV-UHFFFAOYSA-N
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Description

N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3-chloro-4-methylphenyl group and diethylcarboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with diethyl malonate under basic conditions to form the intermediate product. This intermediate is then cyclized with piperidine to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with diethylcarboxamide groups and a 3-chloro-4-methylphenyl substituent makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-4-21(5-2)18(24)22-10-8-14(9-11-22)17(23)20-15-7-6-13(3)16(19)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUPOKDMXVKRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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